
4-(2-Aminophenyl)butyric Acid, Hydrochloride
説明
4-(2-Aminophenyl)butyric Acid, Hydrochloride, is a compound studied in various contexts, including its synthesis and properties. It's related to compounds used in medical practices and has been a subject of research for its various chemical properties and reactions.
Synthesis Analysis
- The synthesis of compounds similar to 4-(2-Aminophenyl)butyric Acid, Hydrochloride, has been reported in several studies. For instance, Balazs et al. (1970) synthesized a related compound, demonstrating methods that could be applicable to 4-(2-Aminophenyl)butyric Acid, Hydrochloride (Balazs, Anderson, Iwamoto, & Lim, 1970).
Molecular Structure Analysis
- X-ray crystallography and other structural analysis methods have been employed to understand the molecular structure of related compounds. Bruderer et al. (1978) presented an X-ray structure analysis of a compound with similarities to 4-(2-Aminophenyl)butyric Acid, Hydrochloride (Bruderer, Arnold, & Oberhänsli, 1978).
Chemical Reactions and Properties
- Various studies have explored the chemical reactions and properties of compounds akin to 4-(2-Aminophenyl)butyric Acid, Hydrochloride. For example, Leone-Bay et al. (1996) investigated a series of N-acetylated, non-alpha, aromatic amino acids, revealing insights into their chemical behavior (Leone-Bay, Ho, Agarwal, et al., 1996).
Physical Properties Analysis
- The physical properties of related compounds have been studied, providing a reference for understanding 4-(2-Aminophenyl)butyric Acid, Hydrochloride. Vasil'eva et al. (2016) synthesized and analyzed the structure of a series of 3,4-disubstituted aminobutyric acids, offering insights into the physical properties of similar compounds (Vasil'eva, Ostroglyadov, Nikonorov, et al., 2016).
科学的研究の応用
Application 1: Neurodegenerative Diseases Treatment
- Summary of the Application : 4-Phenylbutyric acid (4-PBA), a derivative of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, shows potential as a candidate drug for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The main actions of chemical chaperones like 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Application 2: Dietary Supplements
- Summary of the Application : Phenibut, also known as “β-phenyl-γ-aminobutyric acid” or “4-amino-3-phenylbutyric acid HCl”, is found as an ingredient in some dietary supplements . These supplements are sold for a variety of uses, including sleep, stress reduction, and nootropic (“smart pill”) effects .
- Methods of Application : Phenibut is typically consumed orally as a dietary supplement .
- Results or Outcomes : While some users report benefits such as improved sleep and reduced stress, there are also reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance .
Application 3: Sensor Development
- Summary of the Application : 4-Aminophenylboronic acid hydrochloride, a compound related to 4-(2-Aminophenyl)butyric Acid, Hydrochloride, can be used to prepare modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
- Results or Outcomes : The modified carbon electrode adsorbed with aminophenol can be used for the detection of NADH and H2O2 .
Application 4: Treatment of Anxiety and Insomnia
- Summary of the Application : Phenibut, a central nervous system depressant with anxiolytic effects, is used to treat anxiety, insomnia, and for a variety of other indications . It is usually taken by mouth as a tablet, but may be given intravenously .
- Methods of Application : Phenibut is typically consumed orally as a tablet or given intravenously .
- Results or Outcomes : While some users report benefits such as reduced anxiety and improved sleep, there are also reports of adverse health effects associated with phenibut use .
Application 5: Proteomics Research
- Summary of the Application : “4-(2-Aminophenyl)butyric Acid, Hydrochloride” is used in proteomics research .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The source does not provide any specific results or outcomes obtained from the use of “4-(2-Aminophenyl)butyric Acid, Hydrochloride” in proteomics research .
Safety And Hazards
特性
IUPAC Name |
4-(2-aminophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFMHKRERKYNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50637587 | |
| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)butyric Acid, Hydrochloride | |
CAS RN |
56182-28-6 | |
| Record name | 56182-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



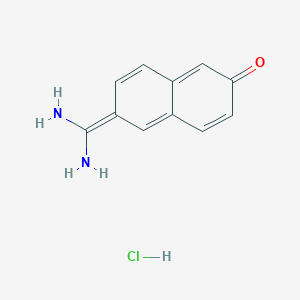

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

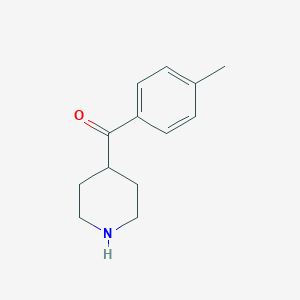
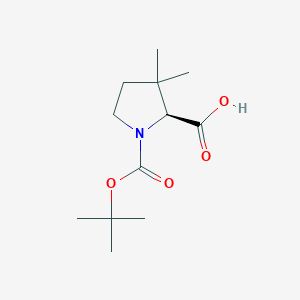
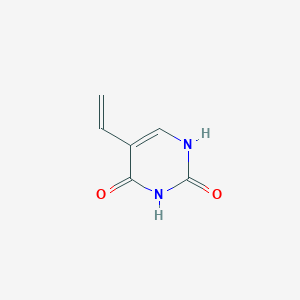
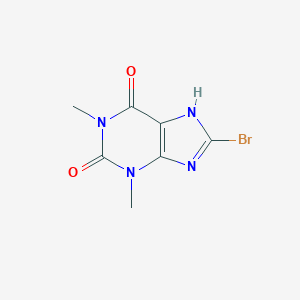
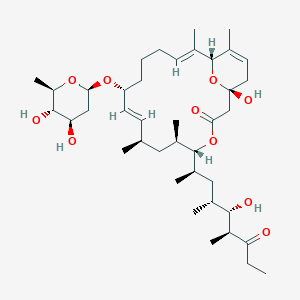
![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)